3-Bromo-N-[2-(5-bromo-1H-indol-3-yl)ethyl]thiophene-2-carboxamide
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Overview
Description
3-Bromo-N-[2-(5-bromo-1H-indol-3-yl)ethyl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound, in particular, features a thiophene ring substituted with a carboxamide group and a bromine atom, along with an indole moiety that is further substituted with a bromine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-[2-(5-bromo-1H-indol-3-yl)ethyl]thiophene-2-carboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the coupled product with an amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-[2-(5-bromo-1H-indol-3-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the indole and thiophene rings can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the functional groups and the overall structure.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS), chloroform, acetic acid.
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Coupling: Palladium catalysts, potassium carbonate, toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
3-Bromo-N-[2-(5-bromo-1H-indol-3-yl)ethyl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.
Biological Research: The compound can be used as a probe to study biological processes and pathways, particularly those involving indole derivatives.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and materials.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-N-[2-(5-bromo-1H-indol-3-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole: A simpler indole derivative with a single bromine atom.
2-Bromo-N-(2-bromoethyl)thiophene-3-carboxamide: A thiophene derivative with similar functional groups.
N-(2-(5-Bromo-1H-indol-3-yl)ethyl)thiophene-2-carboxamide: A compound with a similar structure but lacking one bromine atom.
Uniqueness
3-Bromo-N-[2-(5-bromo-1H-indol-3-yl)ethyl]thiophene-2-carboxamide is unique due to its combination of indole and thiophene rings, both substituted with bromine atoms. This unique structure imparts specific chemical and biological properties that are not found in simpler or less substituted analogs .
Properties
CAS No. |
920505-90-4 |
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Molecular Formula |
C15H12Br2N2OS |
Molecular Weight |
428.1 g/mol |
IUPAC Name |
3-bromo-N-[2-(5-bromo-1H-indol-3-yl)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H12Br2N2OS/c16-10-1-2-13-11(7-10)9(8-19-13)3-5-18-15(20)14-12(17)4-6-21-14/h1-2,4,6-8,19H,3,5H2,(H,18,20) |
InChI Key |
CFPOFSSEDNZRIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)CCNC(=O)C3=C(C=CS3)Br |
Origin of Product |
United States |
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